Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF: An In-depth Technical Guide
Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA), a valuable bio-based platform chemical, from 5-hydroxymethylfurfural (5-HMF). The synthesis is a two-step process involving the oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA), followed by the stereoselective hydrogenation of FDCA to the desired cis-THFDCA. This guide details the experimental protocols, catalytic systems, and reaction pathways for both transformations, with a focus on achieving high yields and stereoselectivity.
Overall Reaction Pathway
The conversion of 5-HMF to cis-THFDCA proceeds through two key chemical transformations: an oxidation followed by a hydrogenation.
Caption: Overall reaction scheme for the synthesis of cis-THFDCA from 5-HMF.
Step 1: Oxidation of 5-Hydroxymethylfurfural (5-HMF) to 2,5-Furandicarboxylic Acid (FDCA)
The initial step involves the oxidation of the aldehyde and alcohol functionalities of 5-HMF to carboxylic acids, yielding FDCA. This transformation can be achieved through various catalytic systems, including those based on noble metals, non-precious metals, and metal-free approaches.
Catalytic Systems and Performance
A variety of catalysts have been investigated for the oxidation of 5-HMF to FDCA. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the reaction.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | 5-HMF Conversion (%) | FDCA Yield (%) | Reference |
| Au-Pd/TiO₂ | O₂ | Water | 120 | - | 100 | 98.4 | [1] |
| Pt₂Ru-MgAlO | Air (0.2 MPa) | Water | 100 | - | >99 | >99 | [1] |
| MnOₓ-VC | O₂ (1 MPa) | Water | 120 | 4 | 100 | 99 | [1] |
| Ag/CeO₂-DTPA-400 | O₂ | Water | Room Temp. | 6 | - | 98 | [1] |
| Ru/C | O₂ (90 psi) | Water | 160 | 4 | 100 | >90 | |
| TEMPO/NaClO/KBr | NaClO | Water | 10-15 | 4 | 100 | 100 | [2] |
| NaOᵗBu/DMF | O₂ | DMF | 45 | 6 | ~100 | 80.85 | [3] |
| Mo-V-O | TBHP | TBA | 80 | 18 | 98.2 | 94.5 | |
| Laccase/TEMPO | Air | Citrate Buffer (pH 6) | - | - | 100 | >68 | [4] |
| Pd/C@Fe₃O₄ | O₂ | Water | 80 | 6 | 98.4 | 86.7 |
Experimental Protocols
This method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation in an aqueous phase under mild conditions.
Materials:
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5-Hydroxymethylfurfural (5-HMF) solution (50 wt%)
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(2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
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Sodium carbonate (Na₂CO₃)
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Sodium hypochlorite (NaClO) solution (8.9 wt%)
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Deionized water
Procedure:
-
In a 200 mL beaker equipped with a magnetic stirrer, dissolve TEMPO (0.0313 g, 0.2 mmol), KBr (0.0595 g, 0.25 mmol), and Na₂CO₃ (0.159 g, 1.5 mmol) in 25 g of deionized water.
-
Maintain the temperature of the solution at 10-15 °C and a pH of 10-11.
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Using microsyringe pumps, add the 50 wt% HMF solution at a rate of 0.33 mmol/min and the 8.9 wt% NaClO solution at a rate of 1 mmol/min for 60 minutes.
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Continue stirring the reaction mixture at 600 rpm for a total of 4 hours.
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Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product FDCA can be isolated by acidification of the reaction mixture, followed by filtration and washing.
This protocol describes a base-free oxidation of 5-HMF in an aqueous medium using a commercial Ruthenium on carbon catalyst.
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
5% Ru/C catalyst
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Deionized water
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Oxygen (O₂) gas
Procedure:
-
In a 50 mL Parr reactor, add 5-HMF, the Ru/C catalyst, and deionized water.
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Seal the reactor and flush it with O₂ three times to remove air.
-
Pressurize the reactor with O₂ to the desired pressure (e.g., 90 psi).
-
Heat the reactor to the desired temperature (e.g., 160 °C) with stirring (e.g., 650 rpm).
-
Maintain the reaction conditions for 4 hours.
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After the reaction, cool the reactor to room temperature.
-
Analyze the reaction mixture using HPLC to determine conversion and yield.
-
The solid catalyst can be recovered by filtration for reuse. FDCA can be isolated from the aqueous solution.
Reaction Pathway for 5-HMF Oxidation
The oxidation of 5-HMF to FDCA can proceed through two main pathways, depending on whether the alcohol or the aldehyde group is oxidized first.
Caption: Reaction pathways for the oxidation of 5-HMF to FDCA.
Step 2: Stereoselective Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA) to cis-Tetrahydrofuran-2,5-dicarboxylic Acid (cis-THFDCA)
The second step is the hydrogenation of the furan ring in FDCA to a tetrahydrofuran ring. Controlling the stereochemistry of this reduction is crucial to obtain the desired cis isomer.
Catalytic Systems and Performance for Stereoselectivity
Ruthenium-based catalysts have shown promise in the hydrogenation of FDCA and its derivatives, with the potential for high cis-selectivity. The choice of support and reaction conditions are key factors in controlling the stereochemical outcome.
| Catalyst System | Substrate | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Product Yield (%) | cis:trans Ratio | Reference |
| Ru/HY | Dimethyl 2,5-furandicarboxylate | - | 90 | 3 | - | 99.4 (THFDMC) | Not specified | |
| Ru/metal oxides | FDCA | Water | 30-80 | 3.1 | 4 | High conversion | Not specified | [5] |
| Pd/Al₂O₃ | 5-HMF | Ethanol | - | - | - | >99 (THFDM) | 9:1 | |
| Au/HT-3 | THFDM | Water | 110 | 3 (Air) | 7 | 91 (THFDCA) | 9.5:1 |
Note: THFDMC is the dimethyl ester of THFDCA. THFDM is tetrahydrofuran-2,5-dimethanol.
Experimental Protocol
This protocol provides a general procedure for the hydrogenation of FDCA using a supported ruthenium catalyst. Optimization of conditions is necessary to maximize cis-selectivity.
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Supported Ruthenium catalyst (e.g., Ru/C, Ru/Al₂O₃)
-
Solvent (e.g., Water, Ethanol)
-
Hydrogen (H₂) gas
Procedure:
-
In a high-pressure autoclave, charge FDCA (e.g., 1.0 wt%), the supported Ru catalyst, and the solvent (e.g., 20 mL of water).
-
Seal the autoclave and purge it with H₂ gas several times.
-
Pressurize the autoclave with H₂ to the desired pressure (e.g., 3.1 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.
-
Maintain the reaction conditions for a specified time (e.g., 4 hours).
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the catalyst from the reaction mixture.
-
The product, THFDCA, can be isolated from the solvent, for instance, by evaporation. The cis/trans ratio of the product should be determined using techniques like ¹H NMR.
Factors Influencing Stereoselectivity
The stereochemical outcome of the hydrogenation is influenced by several factors:
-
Catalyst: The nature of the metal and the support material can influence the adsorption geometry of the FDCA molecule on the catalyst surface.
-
Solvent: The polarity and protic nature of the solvent can affect the reaction pathway and the stability of intermediates.
-
Temperature and Pressure: These parameters can influence the rate of hydrogenation and the equilibrium between different surface-adsorbed species.
One-Pot Synthesis of cis-THFDCA from 5-HMF
A one-pot synthesis, where both the oxidation and hydrogenation steps are carried out in a single reactor without isolation of the intermediate FDCA, represents a more efficient and economical approach. This can be achieved using dual-functional or multi-catalyst systems.
Conceptual Workflow for One-Pot Synthesis
A potential one-pot process would involve two sequential stages under different conditions within the same reactor.
Caption: Conceptual workflow for a one-pot synthesis of cis-THFDCA from 5-HMF.
While detailed experimental protocols for a one-pot synthesis of cis-THFDCA are not yet widely established in the literature, the development of such processes is a key area of ongoing research. This would likely involve a bifunctional catalyst capable of both oxidation and stereoselective hydrogenation, or a sequential addition of catalysts and reagents.
Purification and Isomer Separation
Purification of the final product is essential to obtain high-purity cis-THFDCA. Following the synthesis, the product mixture may contain unreacted starting materials, intermediates, byproducts, and the trans-isomer of THFDCA.
-
Purification of FDCA: Crude FDCA can be purified by crystallization from solvents like dimethylacetamide (DMAC), N-methyl-2-pyrrolidone (NMP), or water.
-
Separation of cis- and trans-THFDCA: The separation of cis- and trans-isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization of the di-acid or its derivatives (e.g., esters) may be employed. Chromatographic methods, such as reversed-phase HPLC, can also be used for the separation and analysis of the isomers.
Conclusion
The synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid from 5-HMF is a promising route for the production of a valuable bio-based chemical. The two-step approach, involving the oxidation of 5-HMF to FDCA followed by stereoselective hydrogenation, is well-documented. Achieving high yields and, critically, high cis-selectivity in the hydrogenation step are key to the economic viability of this process. Future research will likely focus on the development of more efficient and selective catalysts, particularly for the stereoselective hydrogenation, and the establishment of robust one-pot synthesis protocols to streamline the production of cis-THFDCA. This guide provides a solid foundation for researchers and professionals in the field to advance the synthesis and application of this important bio-derived molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
